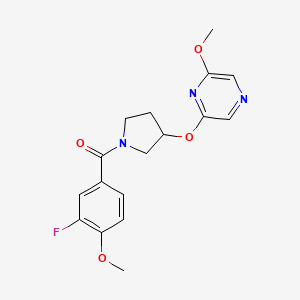
(3-Fluoro-4-methoxyphenyl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3-Fluoro-4-methoxyphenyl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is an intricate organic molecule, consisting of a blend of aromatic rings and heterocycles
Méthodes De Préparation
Synthetic routes and reaction conditions:
Starting Materials: The synthesis begins with readily available starting materials such as 3-fluoro-4-methoxybenzoic acid and 6-methoxypyrazine.
Coupling Reactions: The 3-fluoro-4-methoxyphenyl moiety is synthesized by coupling 3-fluoro-4-methoxybenzoic acid with pyrrolidine through a carboxyl activation method using reagents like EDCI and HOBt.
Ether Formation: 6-methoxypyrazine is subsequently incorporated via a nucleophilic aromatic substitution reaction to form the ether linkage.
Purification: The final product is purified using column chromatography or recrystallization methods to achieve the desired purity.
Industrial production methods: In industrial settings, the synthesis might be scaled up using continuous flow reactors to enhance efficiency and yield. Solvent-free techniques and green chemistry approaches may be employed to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of reactions it undergoes:
Oxidation: The compound can undergo oxidative processes primarily at the aromatic rings.
Reduction: Reduction reactions are possible but less common given the stability of the aromatic and heterocyclic structures.
Substitution: Substitution reactions at the aromatic rings are feasible, particularly electrophilic aromatic substitutions.
Common reagents and conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride under controlled conditions.
Substitution: Electrophilic reagents such as bromine or chlorinating agents under mild conditions.
Major products formed from these reactions:
Oxidative degradation products, potentially leading to carboxylic acids or quinones.
Reduction leads to reduced derivatives with altered electronic properties.
Substitution yields halogenated compounds which could have different biological activities.
Applications De Recherche Scientifique
Chemistry:
Employed as a reagent in organic synthesis to study reaction mechanisms and pathways.
Used as a building block in the synthesis of more complex organic molecules.
Biology:
Studied for its potential interactions with biological targets, such as enzymes or receptors.
Explored for its cytotoxic effects on various cell lines.
Medicine:
Investigated for its pharmacological activities, such as anti-inflammatory or anti-cancer properties.
Evaluated for potential therapeutic applications in treating diseases or conditions.
Industry:
Utilized in material science for developing novel materials with specific properties.
Applied in chemical manufacturing for producing derivatives with unique functionalities.
Mécanisme D'action
Molecular targets and pathways involved:
The compound likely interacts with specific proteins or enzymes, altering their activity.
Its methoxy and fluoro substituents contribute to its binding affinity and specificity towards molecular targets.
Could modulate signal transduction pathways, affecting cellular processes such as proliferation or apoptosis.
Comparaison Avec Des Composés Similaires
(3-Methoxyphenyl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
(3-Fluoro-4-methoxyphenyl)(3-((6-methoxypyridine-2-yl)oxy)pyrrolidin-1-yl)methanone
(3-Fluoro-4-methoxyphenyl)(3-((6-chloropyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
This compound clearly opens doors for a wealth of scientific investigations, standing out for its unique combination of structural elements. Fascinating, isn’t it?
Propriétés
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O4/c1-23-14-4-3-11(7-13(14)18)17(22)21-6-5-12(10-21)25-16-9-19-8-15(20-16)24-2/h3-4,7-9,12H,5-6,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONYEGYCRLDIOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(C2)OC3=NC(=CN=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2437027.png)




![N'-(2,4-dimethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2437035.png)
![1-Methyl-3-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2437036.png)


![3-ethyl-2-{[(4-methylphenyl)methyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2437040.png)
![2-[4-(2,2-Difluoropropoxy)-3,5-dimethoxyphenyl]ethanamine](/img/structure/B2437043.png)
![2-{[(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid](/img/structure/B2437044.png)

![3-(3-methoxyphenyl)-8-[3-(trifluoromethyl)benzenesulfonyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2437048.png)
